2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE
Overview
Description
2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by its intricate structure, which includes aromatic rings and sulfonamide groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2,3-dimethylphenylamine with benzenesulfonyl chloride to form N-(2,3-dimethylphenyl)benzenesulfonamide. This intermediate is then reacted with 2-methylbenzyl chloride in the presence of a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with additional functional groups on the aromatic rings.
Scientific Research Applications
2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial properties and its interactions with biological macromolecules.
Medicine: Investigated for its potential use as an antimicrobial agent and its effects on various biological pathways.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the enzyme’s active site. This inhibition can disrupt various biological pathways, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(diethylamino)-N-(2,3-dimethylphenyl)acetamide
- N-(2,5-DIMETHYLPHENYL)BENZENESULFONAMIDE
- N-(2,3-dimethylphenyl)benzenesulfonamide
Uniqueness
2-[N-(2,3-DIMETHYLPHENYL)BENZENESULFONAMIDO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups and its structural complexity
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-[(2-methylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-18-11-9-15-23(20(18)3)26(30(28,29)22-13-5-4-6-14-22)17-24(27)25-16-21-12-8-7-10-19(21)2/h4-15H,16-17H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUMSICJFNOCPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC(=O)NCC2=CC=CC=C2C)S(=O)(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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